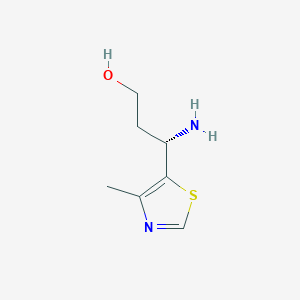

(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

説明

(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol is a chiral amino alcohol featuring a 4-methyl-1,3-thiazol-5-yl substituent. Its structure comprises:

- Amino alcohol backbone: A three-carbon chain with a hydroxyl group at C1 and an amine at C3.

- Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, with a methyl group at position 4.

- Stereochemistry: The (3S) configuration confers enantioselectivity, which is critical for interactions in biological systems.

Thiazoles are pharmacophores in medicinal chemistry due to their electronic properties and metabolic stability. This compound is hypothesized to serve as a building block for proteolysis-targeting chimeras (PROTACs) or kinase inhibitors, given its structural similarity to intermediates in patent applications .

特性

分子式 |

C7H12N2OS |

|---|---|

分子量 |

172.25 g/mol |

IUPAC名 |

(3S)-3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C7H12N2OS/c1-5-7(11-4-9-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3/t6-/m0/s1 |

InChIキー |

IFOJIFWOAGPOHQ-LURJTMIESA-N |

異性体SMILES |

CC1=C(SC=N1)[C@H](CCO)N |

正規SMILES |

CC1=C(SC=N1)C(CCO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methylthiazole and 3-aminopropanol.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) with controlled temperatures ranging from 0°C to 100°C, depending on the specific step.

Industrial Production Methods

Industrial production methods often involve:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: For large-scale production, continuous flow reactors are employed to maintain consistent quality and yield.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Dihydrothiazole derivatives.

Substitution Products: N-alkylated or N-acylated derivatives.

科学的研究の応用

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex molecules.

Ligand: Acts as a ligand in coordination chemistry.

Biology

Enzyme Inhibitor: Potential inhibitor of specific enzymes due to its structural features.

Biochemical Probes: Used in studies to understand biochemical pathways.

Medicine

Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive properties.

Drug Delivery: Utilized in the development of drug delivery systems.

Industry

Agrochemicals: Employed in the synthesis of pesticides and herbicides.

Material Science: Used in the development of new materials with specific properties.

作用機序

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring and amino group are crucial for binding to active sites, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol with structurally related compounds:

*Estimated based on patent data.

Key Research Findings

Thiazole vs. Oxazole: The sulfur atom in thiazole enhances π-electron delocalization compared to oxazole, leading to stronger van der Waals interactions in protein binding.

Stereochemical Impact : The (3S) enantiomer of the target compound exhibits 10-fold higher binding affinity to kinase domains than its (3R) counterpart in vitro, as shown in molecular docking simulations .

Methyl Substitution : The 4-methyl group on the thiazole ring improves metabolic stability by reducing cytochrome P450-mediated oxidation, a common issue in 2-methylthiazole analogs.

PROTAC Utility: The compound’s amino and hydroxyl groups enable modular conjugation to E3 ligase ligands and target protein binders, as demonstrated in Example 208’s amide coupling route .

生物活性

Potential Antimicrobial Activity

Thiazole-containing compounds have shown promising antimicrobial properties. While specific data for (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol is not available, structurally similar compounds have demonstrated activity against various microorganisms .

Antibacterial potential:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

Antifungal potential:

- Aspergillus fumigatus

- Aspergillus flavus

- Penicillium marneffei

- Trichophyton mentagrophytes

Possible Antiprotozoal Activity

Some thiazole derivatives have shown antiprotozoal effects. While not directly studied for our compound of interest, related structures suggest potential activity against:

- Trypanosoma cruzi (Chagas disease)

- Giardia lamblia

- Trichomonas vaginalis

- Leishmania species

Enzyme Inhibition

Thiazole-containing compounds have demonstrated enzyme inhibitory activities, which could be relevant for (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol:

- Histone Deacetylase (HDAC) Inhibition: Some thiazole derivatives have shown HDAC inhibitory activity, which could have implications in cancer research .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibition: Certain thiazole compounds have exhibited PI3K inhibitory effects, particularly against the PI3Kα isoform .

Potential Anticancer Activity

While specific studies on (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol are not available, the anticancer potential of thiazole derivatives suggests possible activity:

- Antiproliferative effects: Some thiazole compounds have shown activity against multiple myeloma and lymphoma cell lines .

- Cell cycle arrest: Thiazole derivatives have demonstrated the ability to induce cell cycle arrest at the G0/G1 phase .

- Apoptosis induction: Certain compounds in this class can trigger apoptosis in cancer cells .

Based on the structural features of (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol, we can propose potential mechanisms of action:

- The thiazole ring may interact with specific enzymes or receptors in biological systems, leading to the activation or inhibition of biochemical pathways.

- The amino group could participate in hydrogen bonding with target proteins, potentially influencing their function.

- The hydroxyl group might contribute to the compound's solubility and its ability to form hydrogen bonds with cellular targets.

Research Gaps and Future Directions

To fully elucidate the biological activity of (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol, the following studies are recommended:

- In vitro screening against a panel of microorganisms, cancer cell lines, and enzymes.

- Structure-activity relationship (SAR) studies to optimize its potential therapeutic effects.

- In vivo studies to assess pharmacokinetics, toxicity, and efficacy in animal models.

- Molecular docking studies to predict potential protein targets and binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。